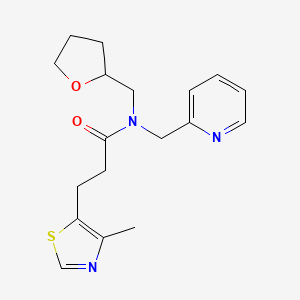![molecular formula C9H11N5O2S B5544375 N-(2-FURYLMETHYL)-2-[(1-METHYL-1H-TETRAZOL-5-YL)SULFANYL]ACETAMIDE](/img/structure/B5544375.png)
N-(2-FURYLMETHYL)-2-[(1-METHYL-1H-TETRAZOL-5-YL)SULFANYL]ACETAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-FURYLMETHYL)-2-[(1-METHYL-1H-TETRAZOL-5-YL)SULFANYL]ACETAMIDE: is a synthetic organic compound that features a furylmethyl group, a tetrazole ring, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-FURYLMETHYL)-2-[(1-METHYL-1H-TETRAZOL-5-YL)SULFANYL]ACETAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Furylmethyl Group: Starting with a furan derivative, the furylmethyl group can be introduced through alkylation reactions.
Introduction of the Tetrazole Ring: The tetrazole ring can be synthesized via cycloaddition reactions involving azides and nitriles.
Formation of the Acetamide Moiety: The acetamide group can be introduced through acylation reactions using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furylmethyl group.
Reduction: Reduction reactions could target the tetrazole ring or the acetamide moiety.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield furyl ketones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: : The compound can be used as an intermediate in organic synthesis, particularly in the construction of more complex molecules. Biology Medicine : Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities. Industry : Used in the development of new materials, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2-FURYLMETHYL)-2-[(1-METHYL-1H-TETRAZOL-5-YL)SULFANYL]ACETAMIDE would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar compounds might include other furylmethyl derivatives, tetrazole-containing compounds, and acetamide derivatives. The uniqueness of N-(2-FURYLMETHYL)-2-[(1-METHYL-1H-TETRAZOL-5-YL)SULFANYL]ACETAMIDE lies in its specific combination of functional groups, which could confer unique chemical and biological properties.
List of Similar Compounds
Furylmethyl Derivatives: Compounds containing the furylmethyl group.
Tetrazole-Containing Compounds: Molecules with a tetrazole ring.
Acetamide Derivatives: Compounds featuring the acetamide moiety.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-(1-methyltetrazol-5-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O2S/c1-14-9(11-12-13-14)17-6-8(15)10-5-7-3-2-4-16-7/h2-4H,5-6H2,1H3,(H,10,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYQLJCRNAOFUAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC(=O)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(E)-(4-methylphenyl)methylideneamino]-3-(4-methylpiperazin-1-yl)propanamide](/img/structure/B5544297.png)
![N-[(E)-(2-chloro-7-methoxyquinolin-3-yl)methylideneamino]-2-(2-methoxyphenoxy)acetamide](/img/structure/B5544306.png)
![7-[(7-fluoro-2-methyl-1H-indol-3-yl)acetyl]-3-isopropyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine](/img/structure/B5544315.png)
METHANONE](/img/structure/B5544319.png)
![{4-[3-(phenylsulfonyl)propanoyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5544320.png)
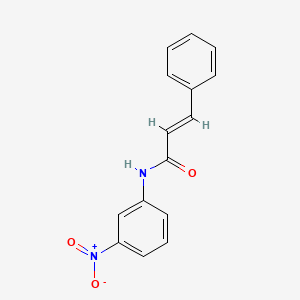
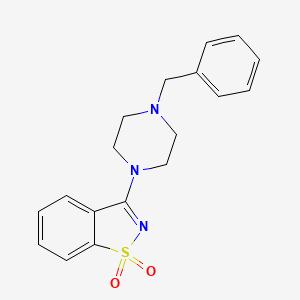
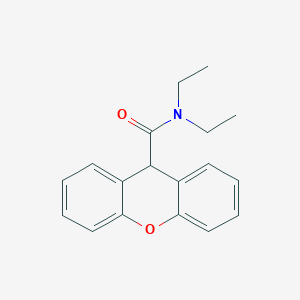
![4-(1H-naphtho[2,3-d]imidazol-2-yl)aniline](/img/structure/B5544349.png)
![2-cyclopropyl-N-[3-(methylthio)phenyl]-3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5544353.png)
![3-[2-(Benzylamino)-2-oxoethyl]-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5544368.png)
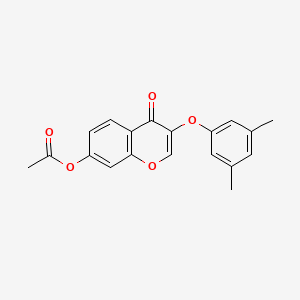
![N-cyclopropyl-4-methoxy-2-{[1-(1H-pyrrol-3-ylcarbonyl)piperidin-4-yl]oxy}benzamide](/img/structure/B5544376.png)
